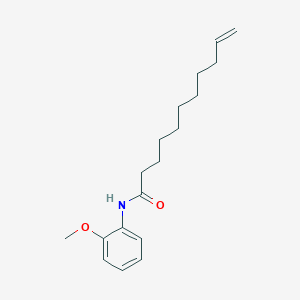
10-Undecenamide, N-(2-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Undecenamide, N-(2-methoxyphenyl)- is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, making it a promising candidate for various research studies. We will also explore the future directions for research on this compound.
Mécanisme D'action
The exact mechanism of action of 10-Undecenamide, N-(2-methoxyphenyl)- is not fully understood. However, studies have shown that it may work by disrupting the cell membrane of bacteria and fungi, leading to their death. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
10-Undecenamide, N-(2-methoxyphenyl)- has been shown to have unique biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. It has also been shown to inhibit the production of certain inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-Undecenamide, N-(2-methoxyphenyl)- in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it a reliable compound for use in experiments. One limitation is that it may not be effective against all types of bacteria and fungi, and further research is needed to determine its efficacy against different strains.
Orientations Futures
There are many potential future directions for research on 10-Undecenamide, N-(2-methoxyphenyl)-. One area of interest is its potential use in the development of new antimicrobial agents. Further research is needed to determine its efficacy against different strains of bacteria and fungi, as well as its potential toxicity in vivo. Another area of interest is its potential use in the treatment of cancer and inflammatory diseases. Further research is needed to determine its mechanism of action and efficacy in vivo. Overall, 10-Undecenamide, N-(2-methoxyphenyl)- is a promising compound for future scientific research.
Méthodes De Synthèse
10-Undecenamide, N-(2-methoxyphenyl)- can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. The second step involves the reaction of 2-methoxyphenylacetyl chloride with 10-undecen-1-amine to form 10-Undecenamide, N-(2-methoxyphenyl)-. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
10-Undecenamide, N-(2-methoxyphenyl)- has been studied for its potential applications in various scientific research studies. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
76691-46-8 |
|---|---|
Nom du produit |
10-Undecenamide, N-(2-methoxyphenyl)- |
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)undec-10-enamide |
InChI |
InChI=1S/C18H27NO2/c1-3-4-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-2/h3,11-14H,1,4-10,15H2,2H3,(H,19,20) |
Clé InChI |
GDLMMSIWAXMZCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
SMILES canonique |
COC1=CC=CC=C1NC(=O)CCCCCCCCC=C |
Autres numéros CAS |
76691-46-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



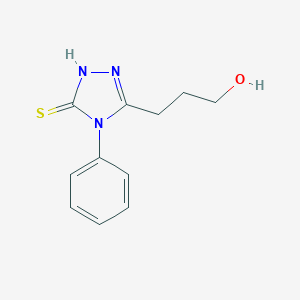
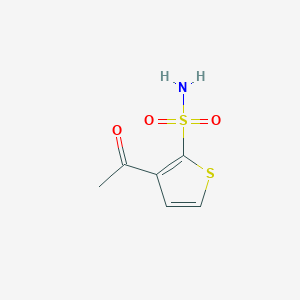

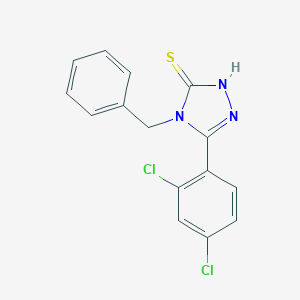
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-naphthalen-1-yl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B187887.png)
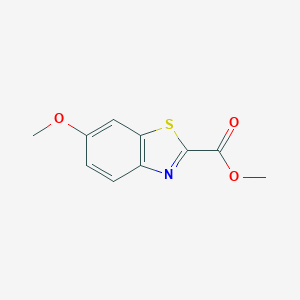
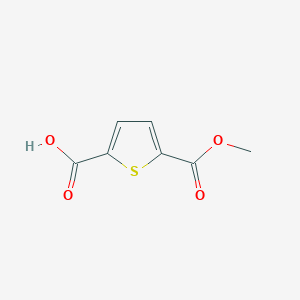
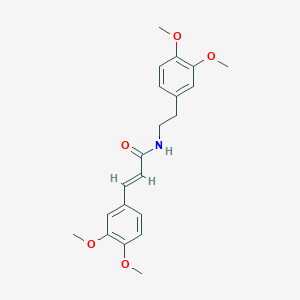
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
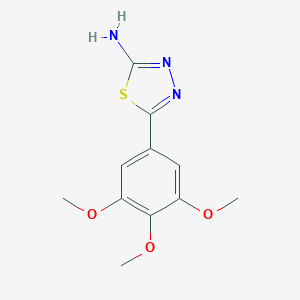
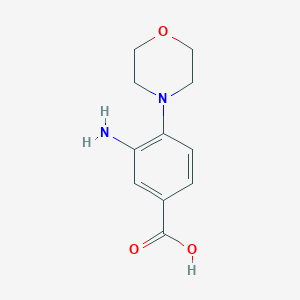
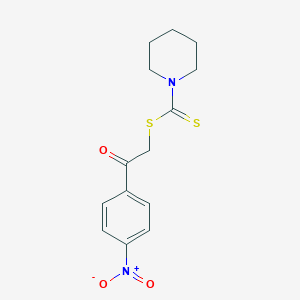
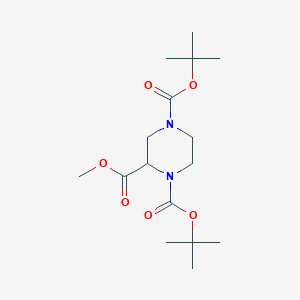
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)